B1575184 Receptor tyrosine-protein kinase erbB-2 (665-673)

Receptor tyrosine-protein kinase erbB-2 (665-673)

カタログ番号 B1575184
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Receptor tyrosine-protein kinase erbB-2

科学的研究の応用

Understanding ErbB-2 in Cancer Pathogenesis

ErbB-2, also known as HER2/neu, is a crucial member of the ErbB family of receptor tyrosine kinases. It plays a significant role in the development and progression of various cancers through the regulation of cell proliferation, survival, and differentiation. Overexpression of ErbB-2 is commonly observed in breast, ovarian, and gastric cancers and is associated with poor prognosis. Research has focused on understanding the signaling pathways activated by ErbB-2, such as the RAS/MAP kinase and PI3K pathways, to identify potential therapeutic targets (K. Lackey, 2006).

ErbB-2 in Signal Transduction and Therapeutic Targeting

The intricate interactions between ErbB receptors and their ligands highlight the complexity of ErbB-2 signaling. These interactions influence the type and duration of intracellular signals, impacting cell functions such as growth and survival. Co-expression of multiple ErbB receptors and ligands in carcinomas suggests a network that sustains tumor growth, making the ErbB signaling pathway a key target for cancer therapy (N. Normanno et al., 2005).

Phosphoproteomics in ErbB-2 Research

Phosphoproteomics provides insights into ErbB-2 signaling by identifying phosphorylation events and interacting proteins. This approach has revealed new therapeutic targets and potential markers for assessing the efficacy of ErbB-2 inhibitors. Understanding ErbB-2 signaling through phosphoproteomic studies aids in the development of more effective cancer treatments (C. Sidhanth et al., 2018).

ErbB-2 in Breast Cancer

ErbB-2 overexpression in breast cancer correlates with poor prognosis and enhanced malignancy. Research has focused on targeting the HER-2/neu oncogene with specific agents like trastuzumab, which blocks ErbB-2 signaling and shows efficacy in treating HER-2/neu-overexpressing cancer cells. These findings underscore the potential of ErbB-2 as a target for anticancer agents (M. Hung & Y. Lau, 1999).

Translational Research in ErbB Signaling

Translational research has explored the role of ErbB signaling in cancer, focusing on molecular-targeted therapies. Novel approaches, such as the development of humanized epidermal growth factor receptor-related proteins, aim to inhibit multiple ErbB family members, showing promise in preclinical models. Such strategies could lead to new treatments for patients with ErbB-driven cancers (Xian-hua Fu et al., 2011).

特性

配列

VVLGVVFGI

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Receptor tyrosine-protein kinase erbB-2 (665-673)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。